molecular formula C22H23NO3S B11363155 2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11363155
M. Wt: 381.5 g/mol
InChI Key: ABHKIKUKMRUXHI-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxy group, a methoxyphenyl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 3,4-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 3,4-dimethylphenyl chloride.

    Nucleophilic Substitution: The 3,4-dimethylphenyl chloride is then reacted with sodium methoxide to form 3,4-dimethylphenoxy sodium.

    Acylation: The phenoxy intermediate is then acylated with 2-bromoacetyl bromide to form 2-(3,4-dimethylphenoxy)acetyl bromide.

    Amidation: The final step involves the reaction of 2-(3,4-dimethylphenoxy)acetyl bromide with 4-methoxyaniline and thiophen-2-ylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, thionyl chloride in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (phenoxy, methoxyphenyl, and thiophen-2-ylmethyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H23NO3S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H23NO3S/c1-16-6-9-20(13-17(16)2)26-15-22(24)23(14-21-5-4-12-27-21)18-7-10-19(25-3)11-8-18/h4-13H,14-15H2,1-3H3

InChI Key

ABHKIKUKMRUXHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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